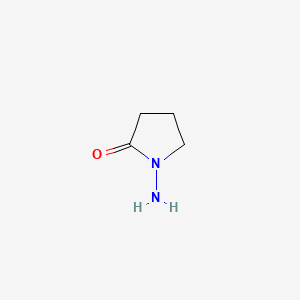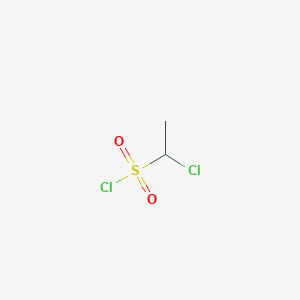
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (MPPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a member of the pyrrolidine family, which is a five-membered heterocyclic compound that contains one nitrogen atom in the ring. MPPCA is a colorless, crystalline solid with a molecular weight of 221.3 g/mol. It has a melting point of 173-174°C and a boiling point of 330°C.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is used in the synthesis of various complex organic compounds. For example, it's involved in the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, a process comprising a five-step transformation starting from itaconic acid (Črček et al., 2012).
Spectroscopic Analysis : This compound has been characterized using various spectroscopic methods, such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy. Computational methods like density functional theory (DFT) are also employed for detailed analysis (Devi et al., 2018).
Organic Reactions and Catalysts
Organocatalysis : The compound has been used for optical resolution in organic reactions. It acts as an organocatalyst, showing promise in the treatment of racemic mixtures to yield optically pure compounds (Tzeng et al., 2008).
Synthesis of Antibacterial Agents : The compound plays a role in the synthesis of antibacterial agents. For instance, its variants have shown activity against certain bacteria, indicating its potential in medicinal chemistry applications (Egawa et al., 1984).
Computational and Theoretical Studies
Theoretical Analysis : Computational studies, including DFT calculations, have been conducted to understand the molecular structure, electronic properties, and potential applications of the compound in various fields such as nonlinear optics (Devi et al., 2018).
Molecular Docking and Drug Development : The compound has been a subject of molecular docking studies, which is crucial in drug development. It provides insights into how the compound can interact with other molecules, potentially leading to the discovery of new drugs (Devi et al., 2018).
Propiedades
IUPAC Name |
1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGDEDCXQCCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508481 | |
| Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461045-28-3 | |
| Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



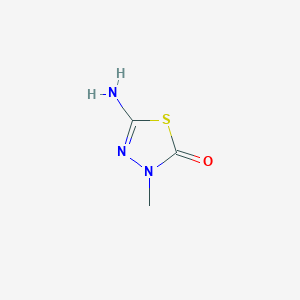
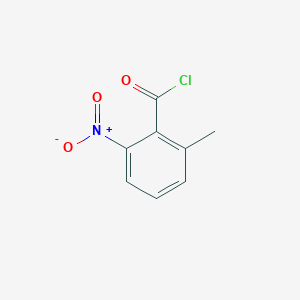
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)


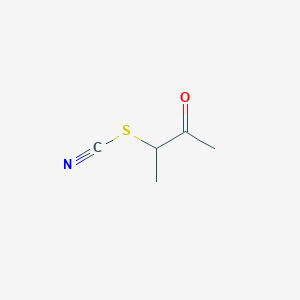




![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
